4-(4-Fluorophenyl)-2-formylphenol
Overview
Description
4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 4’ position, a hydroxyl group at the 4 position, and an aldehyde group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid with a reducing agent to convert the carboxylic acid group to an aldehyde group . The reaction conditions typically involve the use of lithium hydroxide in tetrahydrofuran and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins, potentially inhibiting their function. The fluorine atom can also participate in interactions with biological molecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Hydroxy-4,5-dimethoxy[1,1’-biphenyl]-2-carbonitrile: Contains additional methoxy groups and a nitrile group.
Uniqueness
4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the biphenyl core
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEAOSHFAFGEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602399 | |
Record name | 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847754-82-9 | |
Record name | 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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